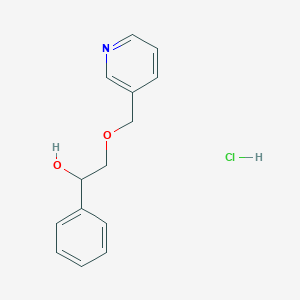
Trinexapac-ethyl
Vue d'ensemble
Description
Trinexapac-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of trinexapac with ethanol . It has a role as a xenobiotic, an environmental contaminant, a plant growth regulator, an agrochemical, a pro-agent, and a gibberellin biosynthesis inhibitor . It is used to control the growth on various grass species and crops .
Synthesis Analysis
Trinexapac-ethyl was synthesized in a four-step process involving condensation, cyclization, esterification, and rearrangement using maleic acid diethyl esters and acetone as starting materials . The synthesis conditions were optimized for each step, and the overall yield was 50.4% .Molecular Structure Analysis
Trinexapac-ethyl has a molecular formula of C13H16O5 . Its average mass is 252.263 Da, and its monoisotopic mass is 252.099777 Da .Chemical Reactions Analysis
In a photolysis study, trinexapac-ethyl exhibited very low persistence, forming under dry conditions the major metabolites CGA179500 (max. 22.8% AR) and metabolites CGA300405 (max. 12.5% AR) and CGA275537 (max. 10.8% AR), which exhibited very low persistence .Physical And Chemical Properties Analysis
Trinexapac-ethyl has a density of 1.4±0.1 g/cm3, a boiling point of 399.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . Its enthalpy of vaporization is 75.2±6.0 kJ/mol, and its flash point is 150.8±21.4 °C .Applications De Recherche Scientifique
1. Plant Growth Regulation in Soybean Plants Trinexapac-ethyl (TE) has been observed to increase the stem diameter of soybean plants. This is attributed to the diversion of photoassimilates from their usual function in plant growth regulation, resulting in increased stem robustness .
Enhancement of Photosynthetic Pigments
TE is involved in the improvement of photosynthetic pigments and contributes to the adaptation of cool-season grasses to localized drought stress by modulating antioxidants and lipid peroxidation .
Height Reduction in Rice
Application of TE has been shown to reduce plant height in rice by 4 to 17%, depending on the dosage and timing of application. This can be beneficial in minimizing lodging risks and optimizing plant structure for better light interception .
Yield Improvement in Sugarcane
In sugarcane, TE is widely used as a plant growth regulator to enhance sugar yield and improve harvest efficiency. It works by temporarily inhibiting gibberellin biosynthesis, which affects plant height and stem thickness .
Lodging Prevention in Cereal Production
TE is commonly used in cereal production systems to retard plant growth by inhibiting gibberellin synthesis. This reduces the risk of stem lodging, which can compromise grain yield and quality if it occurs at later stages of crop development .
Mécanisme D'action
Target of Action
Trinexapac-ethyl primarily targets the plant hormone gibberellic acid . Gibberellic acid plays a crucial role in promoting cell elongation in plants .
Mode of Action
Trinexapac-ethyl acts as an inhibitor of gibberellic acid . It inhibits the production of gibberellic acid, leading to a restriction of internode elongation . This results in reduced vertical growth of plants .
Biochemical Pathways
The primary biochemical pathway affected by Trinexapac-ethyl is the gibberellin synthesis pathway . By inhibiting the production of gibberellic acid, Trinexapac-ethyl disrupts this pathway, leading to reduced internode elongation and overall plant height .
Pharmacokinetics
Trinexapac-ethyl is absorbed by the foliage of plants and is then translocated to the growing shoot .
Result of Action
The primary result of Trinexapac-ethyl’s action is the reduction of plant height due to restricted internode elongation . This leads to increased plant density and improved canopy characteristics . Additionally, Trinexapac-ethyl has been implicated in improving the abiotic stress tolerance of plants .
Action Environment
The action of Trinexapac-ethyl can be influenced by environmental factors. For example, in a study on sugarcane, it was found that the photosynthetically active radiation in the leaf chamber was set to 1500 μmol m–2 s–1, relative humidity was adjusted to near ambient level (approximately 80%) and leaf chamber CO2 concentration was set to 380 μl L–1 during measuring leaf Pn . These environmental conditions could potentially influence the efficacy and stability of Trinexapac-ethyl’s action.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-18-13(17)8-5-9(14)11(10(15)6-8)12(16)7-3-4-7/h7-8,16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCCVTVZORVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032535 | |
| Record name | Trinexapac-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
WHITE POWDER. | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
133 °C | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.28-2.11 (pH-dependent) | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 0.003 | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Trinexapac-ethyl | |
CAS RN |
95266-40-3 | |
| Record name | Trinexapac-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095266403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinexapac-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trinexapac-ethyl (ISO); ethyl 4-[cyclopropyl(hydroxy)methylene]-3,5-dioxocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W563T9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
36 °C | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of trinexapac-ethyl?
A1: Trinexapac-ethyl is a plant growth regulator that acts as a gibberellin (GA) biosynthesis inhibitor. [, , , ] It specifically inhibits the conversion of GA19 to GA20 in the GA pathway, ultimately leading to reduced internode elongation and a more compact plant structure. []
Q2: How does trinexapac-ethyl's inhibition of gibberellin biosynthesis affect plant growth?
A2: Inhibiting gibberellin biosynthesis with trinexapac-ethyl primarily affects plant height by reducing internode length. [, , , , , ] This leads to shorter, sturdier plants, often associated with increased lodging resistance in cereal crops like wheat. [, , , ]
Q3: Does trinexapac-ethyl impact root growth?
A3: Research on the effects of trinexapac-ethyl on root growth presents mixed findings. Some studies show no significant changes in root mass, [, ] while others report initial reductions in total root length and surface area followed by accelerated growth. []
Q4: Does trinexapac-ethyl affect photosynthetic processes?
A4: While trinexapac-ethyl can influence canopy architecture, directly impacting light interception, it generally does not negatively affect photosynthetic rates. [] In some cases, it can even enhance photosynthetic rates under shade conditions, potentially due to increased tiller density. []
Q5: Can trinexapac-ethyl application improve stress tolerance in plants?
A5: Yes, research suggests that trinexapac-ethyl may enhance stress tolerance in plants. Reduced respiration rates observed in treated plants could contribute to greater stress tolerance. [] Additionally, by promoting a more robust root system in some cases, trinexapac-ethyl may improve water and nutrient uptake under stress. []
Q6: What is the molecular formula and weight of trinexapac-ethyl?
A6: The molecular formula of trinexapac-ethyl is C16H22O5, and its molecular weight is 294.34 g/mol.
Q7: Does trinexapac-ethyl pose any environmental risks?
A7: While generally considered safe when used responsibly, further research is needed to fully understand the long-term environmental impact of trinexapac-ethyl. [] Investigating its degradation pathways and potential effects on non-target organisms is crucial for sustainable use. []
Q8: Are there any alternatives to trinexapac-ethyl for plant growth regulation?
A8: Yes, various other plant growth regulators are available, each with its own mode of action and target crops. Some alternatives include prohexadione-calcium, mepiquat chloride, and paclobutrazol. [, , , , , , ] The choice of the most suitable growth regulator depends on the specific crop, desired growth response, and environmental considerations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





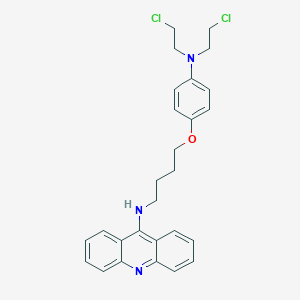
![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
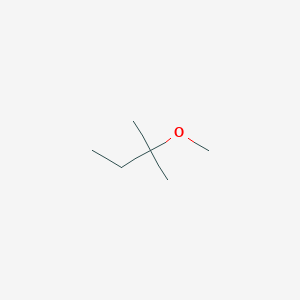
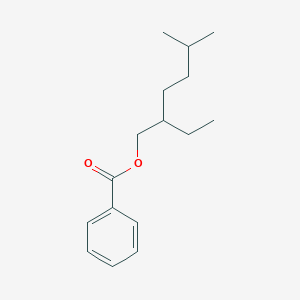

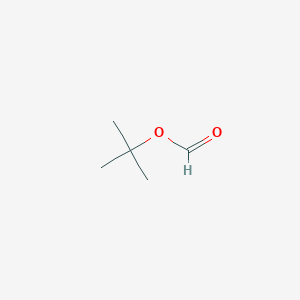
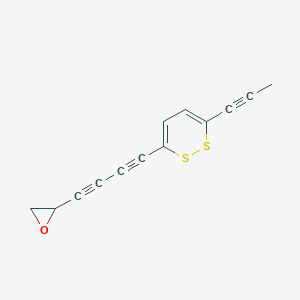
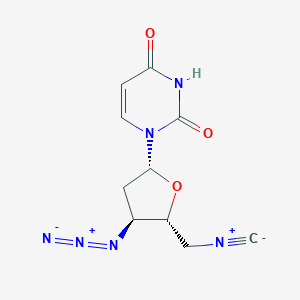
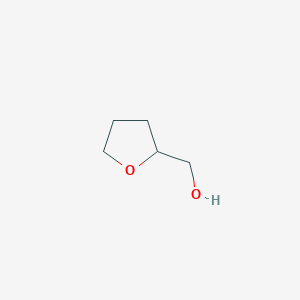
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)

